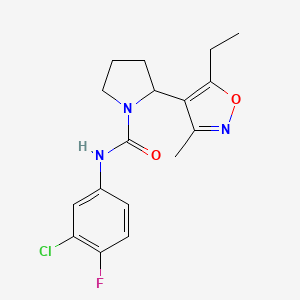![molecular formula C12H23NO B6100852 [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol, also known as 4-MeO-PCMo, is a synthetic drug that belongs to the class of arylcyclohexylamines. It is a potent dissociative anesthetic and has been found to have potential applications in scientific research.
作用機序
The mechanism of action of [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol is primarily through NMDA receptor antagonism. It binds to the phencyclidine (PCP) binding site on the NMDA receptor and inhibits the influx of calcium ions into the neuron. This leads to a decrease in neurotransmitter release and ultimately results in dissociative anesthesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its NMDA receptor antagonism. It has been shown to induce dissociative anesthesia in animal models and has neuroprotective effects. It may also have potential therapeutic applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its effects on the brain and body.
実験室実験の利点と制限
One advantage of using [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, one limitation is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research on [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method. Finally, it may have potential applications in the development of new anesthetics and pain medications.
Conclusion
In conclusion, this compound is a synthetic drug with potential applications in scientific research. Its potent NMDA receptor antagonism and neuroprotective effects make it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method.
合成法
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process involving the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with pyrrolidine and formaldehyde to form this compound. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.
科学的研究の応用
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have potent NMDA receptor antagonism and can induce dissociative anesthesia in animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, it has been used as a tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory.
特性
IUPAC Name |
[1-(4-methylcyclohexyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXUPIJACULKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6100798.png)
![(1S,9S)-11-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6100806.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![1-{3-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6100818.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100826.png)
![3-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6100831.png)
![4-(2-fluorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100838.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)
